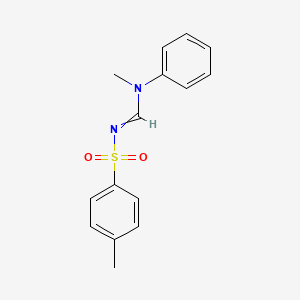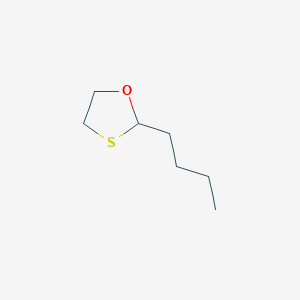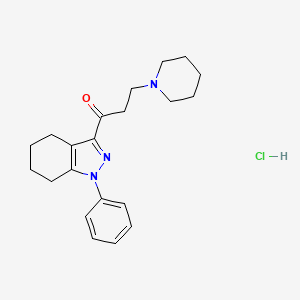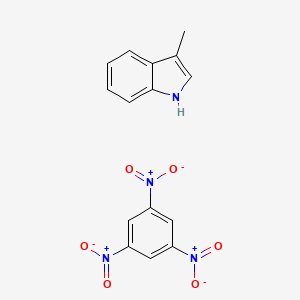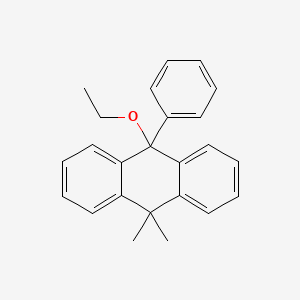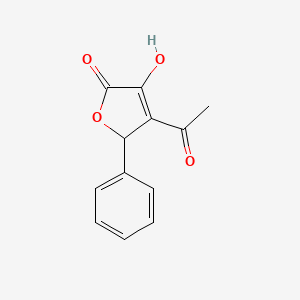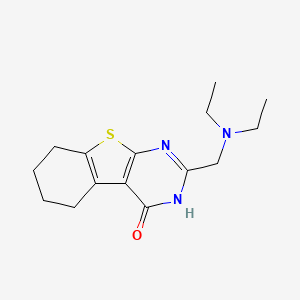
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- is a heterocyclic compound that belongs to the class of benzothienopyrimidines This compound is characterized by a fused ring system consisting of a benzothiophene ring and a pyrimidine ring The presence of a diethylamino methyl group at the 2-position and a tetrahydro moiety at the 5,6,7,8-positions further defines its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a benzothiophene derivative with a suitable pyrimidine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as halogenation, nucleophilic substitution, and cyclization. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the benzothiophene or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothienopyrimidines.
Aplicaciones Científicas De Investigación
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino methyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Benzothieno(2,3-d)pyrimidin-4(3H)-one: Lacks the tetrahydro and diethylamino methyl groups.
Pyrido(3,2-d)pyrimidin-4(3H)-one: Contains a pyridine ring instead of a benzothiophene ring.
Thieno(2,3-d)pyrimidin-4(3H)-one: Contains a thiophene ring instead of a benzothiophene ring.
Uniqueness: The presence of both the tetrahydro moiety and the diethylamino methyl group in (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((diethylamino)methyl)- distinguishes it from other similar compounds. These structural features may contribute to its unique chemical reactivity and biological activity.
Propiedades
Número CAS |
20886-90-2 |
|---|---|
Fórmula molecular |
C15H21N3OS |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H21N3OS/c1-3-18(4-2)9-12-16-14(19)13-10-7-5-6-8-11(10)20-15(13)17-12/h3-9H2,1-2H3,(H,16,17,19) |
Clave InChI |
IQLKRIXPVZJLFY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


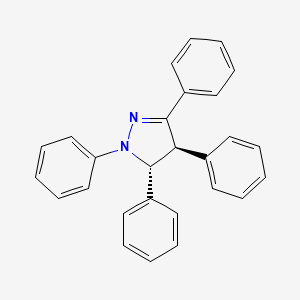
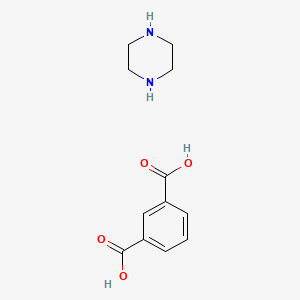
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

